molecular formula C17H19N3O3 B2562338 4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid CAS No. 1026755-21-4

4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

Cat. No.: B2562338
CAS No.: 1026755-21-4
M. Wt: 313.357
InChI Key: ANEVENWSBHZRGE-UHFFFAOYSA-N
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Description

4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and aliphatic components, making it a versatile candidate for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of a pyridine derivative through a nucleophilic substitution reaction.

    Amidation Reaction: The pyridine derivative is then subjected to an amidation reaction with 4-methylaniline under controlled conditions to form the intermediate compound.

    Oxidation: The intermediate undergoes oxidation to introduce the oxo group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid
  • 4-(4-Methylanilino)-4-oxo-2-(pyridin-4-ylmethylamino)butanoic acid
  • 4-(4-Methylanilino)-4-oxo-2-(quinolin-3-ylmethylamino)butanoic acid

Uniqueness

4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized research and applications.

Biological Activity

4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an aniline derivative and a pyridine moiety, which are known to influence its biological activity. The presence of the oxo group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were often lower than those of standard antibiotics like ampicillin.

CompoundMIC (mg/mL)Target Organism
Compound A0.004–0.03E. cloacae
Compound B0.008–0.06S. aureus
Compound C0.20E. coli

These results indicate that structural modifications can significantly enhance the antimicrobial efficacy of related compounds .

Anticancer Activity

Research has highlighted the anticancer potential of this class of compounds. For example, studies have demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung carcinoma cells (A549). The structure-activity relationship (SAR) analysis suggests that specific substitutions on the aniline or pyridine rings can improve potency.

Cell LineIC50 (µM)Reference Drug
MCF-710.28Doxorubicin
HT-298.107Bleomycin
A5491.16Ethidium bromide

The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways, which is crucial for anticancer activity .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with specific receptors, altering signaling pathways that lead to cell death.
  • Redox Reactions : The oxo group may participate in redox reactions, impacting cellular metabolism and viability.

Case Studies

Recent case studies have explored the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, with an observed IC50 value indicating potent activity .
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to untreated groups, suggesting potential for therapeutic applications in oncology.

Properties

IUPAC Name

4-(4-methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-4-6-14(7-5-12)20-16(21)9-15(17(22)23)19-11-13-3-2-8-18-10-13/h2-8,10,15,19H,9,11H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEVENWSBHZRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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